2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide
Übersicht
Beschreibung
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at high temperatures, followed by the addition of 1,4-dioxane to precipitate the target molecule .
Analyse Chemischer Reaktionen
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar structure but different halide ion.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and a different counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains mesityl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C5H12BrFN2 |
---|---|
Molekulargewicht |
199.06 g/mol |
IUPAC-Name |
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
FFKPFVFLKLSSQC-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCN(C1F)C.[Br-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.